![molecular formula C33H21NO3 B13758134 9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]- CAS No. 55879-93-1](/img/structure/B13758134.png)
9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-[[4-([1,1’-biphenyl]-4-ylcarbonyl)phenyl]amino]- is a complex organic compound with significant applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-[[4-([1,1’-biphenyl]-4-ylcarbonyl)phenyl]amino]- typically involves multi-step organic reactions. The process begins with the preparation of the anthracenedione core, followed by the introduction of the biphenyl and phenylamino groups. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The use of catalysts and advanced purification methods, such as chromatography and crystallization, are essential to achieve high-quality products suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1-[[4-([1,1’-biphenyl]-4-ylcarbonyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1-[[4-([1,1’-biphenyl]-4-ylcarbonyl)phenyl]amino]- has numerous applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-[[4-([1,1’-biphenyl]-4-ylcarbonyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione: A simpler derivative with similar core structure but lacking the biphenyl and phenylamino groups.
1-Amino-4-hydroxy-9,10-anthracenedione: Another derivative with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 1-[[4-([1,1’-biphenyl]-4-ylcarbonyl)phenyl]amino]- lies in its complex structure, which imparts specific chemical reactivity and potential biological activities. The presence of the biphenyl and phenylamino groups enhances its versatility and applicability in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
55879-93-1 |
|---|---|
Molekularformel |
C33H21NO3 |
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
1-[4-(4-phenylbenzoyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C33H21NO3/c35-31(23-15-13-22(14-16-23)21-7-2-1-3-8-21)24-17-19-25(20-18-24)34-29-12-6-11-28-30(29)33(37)27-10-5-4-9-26(27)32(28)36/h1-20,34H |
InChI-Schlüssel |
XTWMLXVGQRVEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


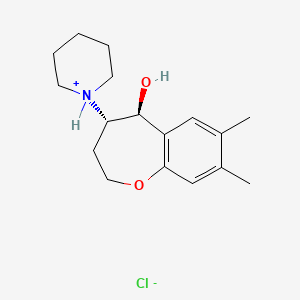
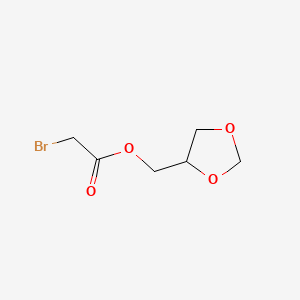
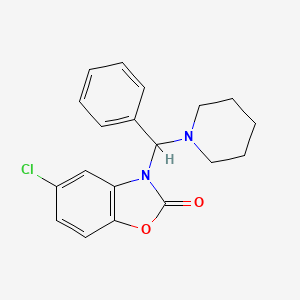
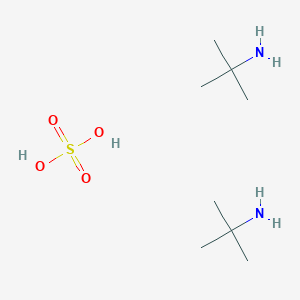
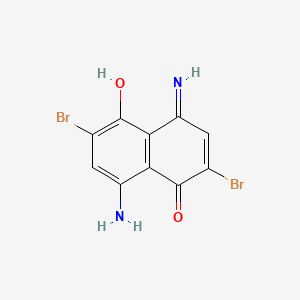
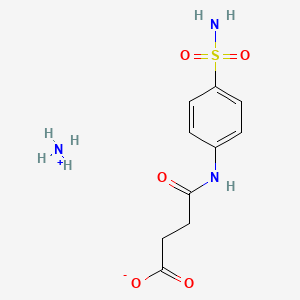

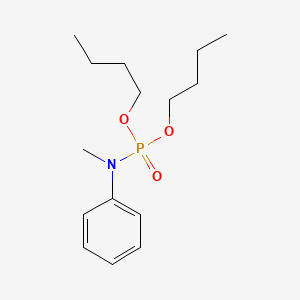
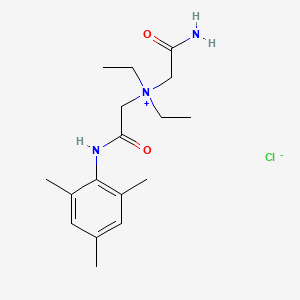

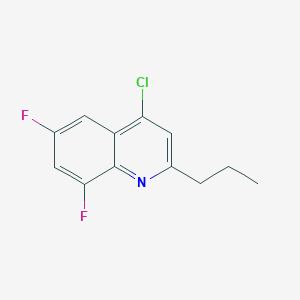
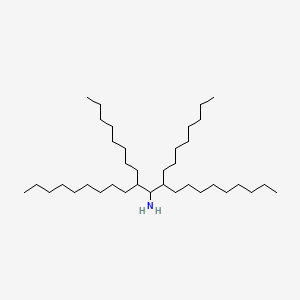
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)
